molecular formula C16H26N2O3 B14354458 1-(2,3-Dimethoxypropyl)-4-(2-methoxyphenyl)piperazine CAS No. 93162-33-5

1-(2,3-Dimethoxypropyl)-4-(2-methoxyphenyl)piperazine

Cat. No.: B14354458
CAS No.: 93162-33-5
M. Wt: 294.39 g/mol
InChI Key: AZKRCKQYJPKNPS-UHFFFAOYSA-N
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Description

1-(2,3-Dimethoxypropyl)-4-(2-methoxyphenyl)piperazine is a chemical compound that belongs to the piperazine family Piperazines are a class of organic compounds that contain a six-membered ring with two nitrogen atoms at opposite positions

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(2,3-Dimethoxypropyl)-4-(2-methoxyphenyl)piperazine typically involves the reaction of 1-(2,3-Dimethoxypropyl)piperazine with 2-methoxyphenyl chloride under basic conditions. The reaction is usually carried out in an organic solvent such as dichloromethane or toluene, with a base like potassium carbonate or sodium hydroxide to facilitate the nucleophilic substitution reaction.

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization or chromatography are employed to obtain the compound in high purity.

Chemical Reactions Analysis

Types of Reactions

1-(2,3-Dimethoxypropyl)-4-(2-methoxyphenyl)piperazine can undergo various chemical reactions, including:

    Oxidation: The methoxy groups can be oxidized to form corresponding aldehydes or carboxylic acids.

    Reduction: The compound can be reduced to form the corresponding alcohols or amines.

    Substitution: The methoxy groups can be substituted with other functional groups such as halogens or alkyl groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.

    Substitution: Halogenating agents like thionyl chloride (SOCl2) or alkylating agents such as methyl iodide (CH3I) can be employed.

Major Products Formed

    Oxidation: Formation of aldehydes or carboxylic acids.

    Reduction: Formation of alcohols or amines.

    Substitution: Formation of halogenated or alkylated derivatives.

Scientific Research Applications

1-(2,3-Dimethoxypropyl)-4-(2-methoxyphenyl)piperazine has various applications in scientific research, including:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activities, such as antimicrobial or anticancer properties.

    Medicine: Explored for its potential therapeutic effects in treating certain medical conditions.

    Industry: Utilized in the development of new materials or as an intermediate in chemical manufacturing.

Mechanism of Action

The mechanism of action of 1-(2,3-Dimethoxypropyl)-4-(2-methoxyphenyl)piperazine involves its interaction with specific molecular targets and pathways. The compound may bind to receptors or enzymes, modulating their activity and leading to various biological effects. The exact molecular targets and pathways can vary depending on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

    1-(2,3-Dimethoxypropyl)-4-phenylpiperazine: Lacks the methoxy group on the phenyl ring.

    1-(2-Methoxypropyl)-4-(2-methoxyphenyl)piperazine: Has a different substitution pattern on the propyl group.

    1-(2,3-Dimethoxypropyl)-4-(4-methoxyphenyl)piperazine: The methoxy group is positioned differently on the phenyl ring.

Uniqueness

1-(2,3-Dimethoxypropyl)-4-(2-methoxyphenyl)piperazine is unique due to its specific substitution pattern, which can influence its chemical reactivity and potential applications. The presence of multiple methoxy groups can enhance its solubility and interaction with biological targets, making it a valuable compound for various research and industrial purposes.

Properties

CAS No.

93162-33-5

Molecular Formula

C16H26N2O3

Molecular Weight

294.39 g/mol

IUPAC Name

1-(2,3-dimethoxypropyl)-4-(2-methoxyphenyl)piperazine

InChI

InChI=1S/C16H26N2O3/c1-19-13-14(20-2)12-17-8-10-18(11-9-17)15-6-4-5-7-16(15)21-3/h4-7,14H,8-13H2,1-3H3

InChI Key

AZKRCKQYJPKNPS-UHFFFAOYSA-N

Canonical SMILES

COCC(CN1CCN(CC1)C2=CC=CC=C2OC)OC

Origin of Product

United States

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